REACTION_CXSMILES
|
[CH:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][Mg]Cl)=[CH:10][CH:9]=1.Cl>CCOCC>[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][CH:1]([OH:6])[C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:10][CH:9]=1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0.055 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C[Mg]Cl)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
The mixture was thereafter stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
containing pieces of ice
|
Type
|
CUSTOM
|
Details
|
After separating off the oily layer
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was subjected to extraction with ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CC(C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |